molecular formula C9H11Cl2NO3S B5449000 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide

2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B5449000
M. Wt: 284.16 g/mol
InChI Key: YLUSMBQNAWAQHY-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound characterized by its molecular structure, which includes two chlorine atoms, a methoxy group, and a dimethylamino group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of a suitable benzene derivative. The methoxy group can be introduced through a nucleophilic aromatic substitution reaction, followed by the introduction of the sulfonamide group using sulfonating agents. The final step involves the dimethylation of the amino group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and selectivity. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is in medicinal chemistry , particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are crucial for maintaining acid-base balance and fluid regulation in the body. Inhibition can lead to therapeutic effects in conditions such as:

  • Glaucoma : Reducing intraocular pressure.
  • Epilepsy : Modulating neuronal excitability.
  • Cancer : Potentially inhibiting tumor growth.

Case Study: Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong activity (e.g., against HeLa cells) .

Biological Research

In biological research, this compound is utilized for studying enzyme inhibition and protein binding dynamics. Its ability to selectively inhibit specific enzymes makes it a valuable tool in pharmacological studies.

Table 1: Biological Activity Overview

Activity TypeTarget EnzymeEffect
Enzyme InhibitionCarbonic AnhydraseInhibition
CytotoxicityCancer Cell LinesSignificant Activity
Antimicrobial EffectsVarious Bacterial StrainsPotent Activity

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of other chemical compounds. Its unique structure allows for diverse chemical modifications that are useful in developing new materials or chemicals.

Comparison Table

Compound NameKey FeaturesBiological Activity
BenzenesulfonamideParent compoundLimited activity
2,5-DichlorobenzenesulfonamideLacks methoxy and dimethyl groupsModerate activity
4-HydroxybenzenesulfonamideLacks chlorine atomsMinimal activity

Mechanism of Action

The mechanism by which 2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to changes in biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichloro-N-(2-hydroxy-5-methoxy-phenyl)-benzamide

  • Benzene, 2,4-dichloro-1-methoxy-

Uniqueness: 2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2,5-Dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide compound notable for its biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H10Cl2N2O2SC_8H_{10}Cl_2N_2O_2S. The synthesis typically involves chlorination of benzenesulfonamide followed by hydroxylation and dimethylation:

  • Chlorination : Chlorine gas is introduced to benzenesulfonamide in the presence of a catalyst.
  • Hydroxylation : The chlorinated compound is treated with sodium hydroxide to introduce a hydroxyl group.
  • Dimethylation : The final step involves reacting the hydroxylated compound with dimethylamine.

The primary mechanism of action for this compound is its competitive inhibition of carbonic anhydrase. By binding to the active site of the enzyme, it disrupts the conversion of carbon dioxide to bicarbonate, which is crucial in various physiological processes including acid-base balance and fluid secretion in tissues.

Inhibition of Carbonic Anhydrase

Research indicates that this compound exhibits significant inhibitory activity against carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and epilepsy. For instance, studies have shown that sulfonamides can effectively reduce intraocular pressure in glaucoma patients by inhibiting carbonic anhydrase activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses bacteriostatic effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Carbonic Anhydrase Inhibition :
    • Objective : To evaluate the inhibitory potency against different isoforms.
    • Results : The compound demonstrated IC50 values in the low micromolar range across multiple isoforms, indicating strong inhibition compared to control compounds .
  • Antimicrobial Efficacy :
    • Objective : To assess antimicrobial activity against common pathogens.
    • Results : It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment :
    • Objective : To determine cytotoxic effects on human cell lines.
    • Results : The compound exhibited low cytotoxicity with IC50 values greater than 100 µM in HepG2 liver cancer cells, suggesting a favorable therapeutic index .

Data Table: Biological Activity Summary

Biological ActivityMeasurementValue
Carbonic Anhydrase InhibitionIC50Low micromolar range
Antimicrobial Activity (MIC)Against S. aureus32 µg/mL
Cytotoxicity (HepG2)IC50>100 µM

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO3S/c1-12(2)16(13,14)9-5-6(10)8(15-3)4-7(9)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUSMBQNAWAQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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